molecular formula C14H12N4O4S2 B11468509 3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid

3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid

Cat. No.: B11468509
M. Wt: 364.4 g/mol
InChI Key: RYPOTZQSODFBCB-UHFFFAOYSA-N
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Description

3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID is a complex organic compound that features a combination of triazole, phenyl, sulfamoyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole moiety can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts . The thiophene ring can be constructed via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The final step involves the coupling of the triazole and thiophene intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}SULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Electrophilic Reagents: Nitric acid, sulfuric acid, halogens

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives .

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

3-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H12N4O4S2/c19-14(20)13-12(5-6-23-13)24(21,22)17-11-3-1-10(2-4-11)7-18-9-15-8-16-18/h1-6,8-9,17H,7H2,(H,19,20)

InChI Key

RYPOTZQSODFBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NS(=O)(=O)C3=C(SC=C3)C(=O)O

Origin of Product

United States

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